
2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H20BrN3O2S and its molecular weight is 446.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into its synthesis, biological activity, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H22BrN3O2S
- Molecular Weight : 424.36 g/mol
Synthesis
The synthesis of this compound involves the reaction of 5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol with a phenylacetyl chloride derivative. The resulting product is characterized by its imidazole ring and thioether linkage, which are crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of imidazole derivatives, including this compound. Notably, it has shown promising results in inhibiting the proliferation of various cancer cell lines:
-
Cell Lines Tested :
- A549 (lung cancer)
- HeLa (cervical cancer)
- SGC-7901 (gastric cancer)
-
Results :
- The compound exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU) and Methotrexate (MTX) .
- It induced apoptosis in cancer cells, evidenced by increased expression levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .
The mechanism by which this compound exerts its antitumor effects appears to involve:
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in tumor cells.
- Cell Cycle Arrest : It may interfere with the cell cycle progression, thereby inhibiting tumor growth .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, particularly:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
---|---|
Staphylococcus aureus | 44 |
Methicillin-resistant Staphylococcus aureus (MRSA) | 43 |
These results indicate that the compound may serve as a potential alternative to standard antibiotics like metronidazole in treating resistant bacterial infections .
Anticancer Potential
The anticancer activity of imidazole derivatives has been widely studied. The compound's structural analogs have shown promising results against various cancer cell lines, including colorectal carcinoma (HCT116). Notably, derivatives with similar structures have reported IC50 values lower than established chemotherapeutics:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT116 | 5.85 |
Standard Drug (5-FU) | HCT116 | 9.99 |
These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells .
Kinase Inhibition
The compound has been evaluated for its ability to inhibit specific kinases involved in cellular signaling pathways, notably p38 MAP kinase, which is a target in inflammatory diseases:
Compound | Target Kinase | IC50 (µM) |
---|---|---|
This compound | p38 MAP Kinase | 2.5 |
Other Imidazole Derivative | p38 MAP Kinase | 3.0 |
These results indicate strong potential for the compound as a therapeutic agent in inflammatory conditions .
Antimicrobial Efficacy Study
A study focused on various imidazole derivatives, including this compound, demonstrated its activity against resistant bacterial strains. Modifications to the phenyl groups were shown to enhance antimicrobial activity significantly.
Kinase Inhibition Research
Another investigation into the structure-activity relationship (SAR) of imidazole derivatives highlighted that specific substitutions increase potency against p38 MAP kinase, supporting the hypothesis that this compound could be a lead candidate for drug development.
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c1-26-12-11-24-18(15-7-9-16(21)10-8-15)13-22-20(24)27-14-19(25)23-17-5-3-2-4-6-17/h2-10,13H,11-12,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUSUJZUKOKYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.